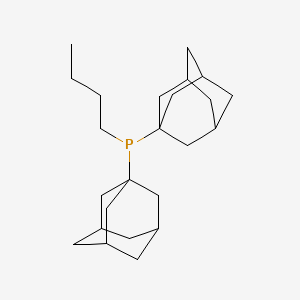

Butyldi-1-adamantylphosphine

Descripción

Butyldi-1-adamantylphosphine (CAS 321921-71-5) is a bulky, electron-rich monodentate phosphine ligand with the molecular formula C₂₄H₃₉P and a molecular weight of 358.54 g/mol . It is commercially available with purities ranging from 95% to 99% and is typically stored at 4–8°C due to its air sensitivity . Synonyms include Catacxium A, Di(1-adamantyl)-n-butylphosphine, and n-butyl-di(1-adamantyl)phosphine .

Propiedades

IUPAC Name |

bis(1-adamantyl)-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWUNNIRKDDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463920 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321921-71-5 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldi(1-adamantanyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyldi-1-adamantylphosphine can be synthesized through several methods. One common method involves the reaction of phosphonium salt with triethylamine in di-n-butyl ether at -78°C. The reaction mixture is stirred for 5 hours and then allowed to warm gradually to room temperature. The solvent is removed under vacuum, and the residue is dissolved in degassed ethanol. After stirring for 15 minutes, the solid is filtered off and dried to yield the desired phosphine .

Another method involves the use of copper(II) triflate and diphenylphosphine oxide in dry toluene. The mixture is stirred at 100°C for 9 hours, followed by the addition of N,N-dimethylformamide and cesium hydroxide. The suspension is stirred at room temperature, and 1,3-dibromopropane is added. The mixture is heated to 100°C and stirred for 24 hours. The reaction mixture is then cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Butyldi-1-adamantylphosphine undergoes various types of reactions, primarily as a ligand in palladium-catalyzed cross-coupling reactions. These reactions include:

Heck Reaction: Used for the arylation of alkenes.

Suzuki Coupling: Involves the coupling of aryl halides with boronic acids.

Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds.

α-Arylation of Ketones: Involves the arylation of ketones at the alpha position.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, sodium acetate, and tribasic potassium phosphate. The reactions are typically carried out under an inert atmosphere, such as argon, and at elevated temperatures ranging from 100°C to 125°C .

Major Products Formed

The major products formed from these reactions are typically arylated compounds, such as arylated alkenes, arylated boronic acids, and arylated amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Catalytic Applications

Butyldi-1-adamantylphosphine is primarily employed as a ligand in various palladium-catalyzed reactions, enhancing the efficiency and selectivity of these processes. The following table summarizes its key catalytic applications:

Palladium-Catalyzed Reactions

A study demonstrated that this compound significantly enhances reaction rates and yields in palladium-catalyzed cross-coupling reactions compared to traditional ligands. For instance, a reaction involving p-chloroaniline and 1-naphthylboronic acid achieved full conversion within 10 minutes using this compound, whereas other ligands resulted in incomplete reactions even after extended periods .

Late-Stage Functionalization

In pharmaceutical chemistry, this compound has been utilized for late-stage functionalization of complex molecules. For example, it was successfully applied in modifying commercial drugs such as fenofibrate and Xarelto, showcasing its utility in drug development by allowing modifications without extensive synthetic routes .

Comparison with Other Ligands

The following table compares the performance of this compound with other common phosphine ligands in palladium-catalyzed reactions:

| Ligand | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| This compound | 10 | 99 | High efficiency and selectivity |

| Triphenylphosphine | 30 | 75 | Slower reaction rate |

| Tri(tert-butyl)phosphine | 20 | 80 | Moderate efficiency |

Mecanismo De Acción

The mechanism of action of butyldi-1-adamantylphosphine primarily involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and the formation of new chemical bonds. The electron-rich nature of the ligand enhances the reactivity of the palladium center, leading to more efficient catalytic cycles .

Comparación Con Compuestos Similares

Comparison with Similar Phosphine Ligands

Steric and Electronic Properties

Butyldi-1-adamantylphosphine’s adamantyl groups provide exceptional steric bulk and electron richness, distinguishing it from other ligands:

Key Observations :

Catalytic Performance

Pd-Catalyzed Direct C–H Arylation

This compound enables direct arylation of electron-rich heterocycles (e.g., benzoxazole) with aryl chlorides under mild conditions (Scheme 12, ). In contrast:

Stability and Handling

Actividad Biológica

Butyldi-1-adamantylphosphine (CAS No. 321921-71-5) is a phosphine ligand that has garnered attention in the field of organometallic chemistry, particularly for its role as a catalyst in various palladium-catalyzed reactions. This article delves into the biological activity and applications of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C24H39P

- Molecular Weight : 358.54 g/mol

- Appearance : White solid

- Purity : ≥ 98% (by NMR)

This compound is synthesized through a one-step reaction involving bis(1-adamantyl)phosphine and di-n-butyl ether, yielding a high purity product suitable for catalytic applications .

Role as a Ligand in Catalysis

This compound is primarily utilized as a ligand in palladium-catalyzed reactions, enhancing the efficiency of various organic transformations. Its bulky structure and electron-rich nature make it particularly effective in facilitating reactions involving aryl halides.

Applications in Catalysis

The compound has been reported to catalyze several important reactions:

- Suzuki Coupling Reactions : It serves as an effective ligand for the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds.

- Amination Reactions : It facilitates the palladium-catalyzed amination of aryl halides, which is crucial in synthesizing amines from aryl groups.

- Heck Reactions : The ligand is also involved in the Heck reaction, allowing for the coupling of alkenes with aryl halides .

Research Findings

Several studies have highlighted the effectiveness of this compound as a ligand:

- Arylation of Heterocycles : A study demonstrated that this ligand, when combined with palladium acetate and K3PO4 base, efficiently promoted the arylation of indoles and other heterocycles using aryl chlorides. The results indicated yields ranging from 52% to 92%, depending on the specific substrate used (Table 1) .

| Entry | Indole | Aryl Chloride | Product Yield (%) |

|---|---|---|---|

| 1 | Indole 1 | PhCl | 81 |

| 2 | Indole 2 | PhCl | 73 |

| 3 | Indole 3 | PhCl | 82 |

| ... | ... | ... | ... |

| 17 | Indole n | PhCl | 92 |

- Palladium Complexes : Research indicated that complexes formed with this compound exhibited superior catalytic activity compared to other phosphines, achieving higher conversions in various cross-coupling reactions .

Case Studies

- Case Study on Arylation Efficiency : In a comparative study, this compound was shown to outperform structurally similar ligands in promoting the arylation of indoles and other heterocycles. The study emphasized its ability to facilitate oxidative addition processes effectively .

- Complex Formation and Stability : Another investigation into the stability of palladium complexes with this ligand revealed that monoligated complexes were more efficient than bis-ligated ones, highlighting the importance of ligand coordination in catalytic performance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyldi-1-adamantylphosphine, and how can its purity be validated?

- Methodology : The synthesis typically involves nucleophilic substitution between 1-adamantyl bromide and butylphosphine derivatives under inert atmospheres (e.g., argon). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Purity validation requires ¹H/³¹P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides) and HPLC-MS for quantitative analysis. Air sensitivity necessitates storage under argon at 4–8°C .

Q. What precautions are essential for handling this compound in catalytic studies?

- Methodology : Due to its air sensitivity, use Schlenk-line techniques or gloveboxes for transfers. Deoxygenate solvents (e.g., THF, toluene) via freeze-pump-thaw cycles. Monitor ligand decomposition via ³¹P NMR (oxidation signals at δ ~20–30 ppm). For reactions requiring heating, ensure strict exclusion of moisture to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound in coordination complexes?

- Methodology : Combine X-ray crystallography (for solid-state structure) with FT-IR (to detect P–M bond vibrations) and ESI-MS (to observe metal-ligand adducts). Computational methods (DFT) can predict steric parameters (e.g., %Vbur) to correlate ligand bulk with catalytic activity .

Advanced Research Questions

Q. How does this compound enhance selectivity in Pd-catalyzed C–H arylation reactions?

- Methodology : Its steric bulk (from adamantyl groups) stabilizes Pd(0) intermediates, reducing undesired β-hydride elimination. Optimize reaction conditions using potassium phosphate base (to minimize ligand oxidation) and aryl chloride substrates. Compare turnover numbers (TONs) with less bulky ligands (e.g., PPh3) to quantify steric effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodology : Conduct controlled reproducibility studies by standardizing substrate ratios, solvent purity, and ligand-to-metal ratios. Use Arrhenius plots to evaluate temperature-dependent activity discrepancies. Cross-reference with XAS (X-ray absorption spectroscopy) to assess ligand-metal coordination dynamics under reaction conditions .

Q. How can structure-property relationships guide the design of derivatives of this compound?

- Methodology : Modify the alkyl chain (e.g., substituting butyl with pentyl) or adamantyl substituents (e.g., fluorination) to tune electronic/steric profiles. Evaluate impacts via cyclic voltammetry (redox stability) and catalytic screening (e.g., Suzuki-Miyaura coupling). Correlate Hammett parameters (σ) with reaction yields .

Data Analysis and Reporting

Q. What are best practices for reporting catalytic data involving this compound to ensure reproducibility?

- Methodology : Include full experimental details in supplementary materials: exact ligand/metal ratios, solvent batch numbers, and glovebox O2/H2O levels. Use TOF (turnover frequency) and TON (turnover number) metrics. For contradictory results, perform control experiments (e.g., ligand-free conditions) to isolate ligand-specific effects .

Q. How should researchers address discrepancies in thermodynamic stability data for this compound complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.